2-Ethyl-4-pyridin-3-ylaniline
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Overview
Description
2-Ethyl-4-pyridin-3-ylaniline is an organic compound characterized by its aromatic structure, featuring a pyridine ring attached to an aniline moiety
Synthetic Routes and Reaction Conditions:
Bromination and Amination: One common synthetic route involves the bromination of pyridine to form 3-bromopyridine, followed by amination with ethylamine to introduce the ethyl group.
Reductive Amination: Another method is reductive amination, where 3-pyridinecarboxaldehyde is reacted with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, leading to different derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents like iron and hydrogen gas are often used.
Substitution: Typical reagents include halogens and Lewis acids.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
2-Ethyl-4-pyridin-3-ylaniline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying biological systems and developing bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Ethyl-4-pyridin-3-ylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
4-(2-(Pyridin-4-yl)ethyl)aniline: Similar structure but different positioning of the ethyl group.
3-Pyridin-4-ylaniline: Similar pyridine and aniline components but different substitution pattern.
This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity open doors to numerous applications, from industrial processes to medical research.
Would you like more detailed information on any specific aspect of this compound?
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-ethyl-4-pyridin-3-ylaniline |
InChI |
InChI=1S/C13H14N2/c1-2-10-8-11(5-6-13(10)14)12-4-3-7-15-9-12/h3-9H,2,14H2,1H3 |
InChI Key |
WONRANHIRJOBLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=CN=CC=C2)N |
Origin of Product |
United States |
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